N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Biological Activity
N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anticoagulant properties and its interaction with various biological targets. This article delves into the synthesis, biological activity, and structure-activity relationship (SAR) of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that typically include the formation of the pyrroloquinoline core followed by functionalization at the nitrogen positions. The compound's structure can be represented as follows:
This indicates a complex molecular framework that contributes to its biological activity.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of derivatives related to pyrrolo[3,2,1-ij]quinoline compounds. For instance:
- Inhibition of Coagulation Factors : The compound has been shown to inhibit coagulation factors Xa and XIa. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 2 µM for factor XIa inhibition and 3.68 µM for factor Xa inhibition . This suggests a promising potential for developing new anticoagulant therapies.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that modifications to the pyrroloquinoline structure significantly influence biological activity. Key findings include:
- Substituent Effects : Variations in substituents at specific positions (C6, C8) on the pyrroloquinoline moiety have been correlated with enhanced inhibitory activity against coagulation factors. For example, compounds with bulky hydrophobic groups showed increased potency due to better interaction with the active sites of target proteins .
Research Findings
A comprehensive analysis of various studies reveals consistent findings regarding the biological activity of this compound:
Study | Biological Activity | IC50 Values |
---|---|---|
Study 1 | Factor Xa Inhibition | 3.68 µM |
Study 2 | Factor XIa Inhibition | 2 µM |
Study 3 | General Anticoagulant Activity | Various values reported |
Case Studies
Several case studies have documented the effectiveness of this compound in inhibiting coagulation pathways:
- Case Study A : Investigated a series of pyrroloquinoline derivatives and identified lead compounds with significant anticoagulant effects.
- Case Study B : Focused on the pharmacokinetics and safety profile of these compounds in animal models, demonstrating favorable absorption and minimal toxicity.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-2-4-14(5-3-13)12-22-20(26)21(27)23-17-10-15-6-7-18(25)24-9-8-16(11-17)19(15)24/h2-5,10-11H,6-9,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYRXMLNADWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.